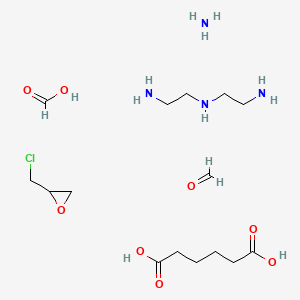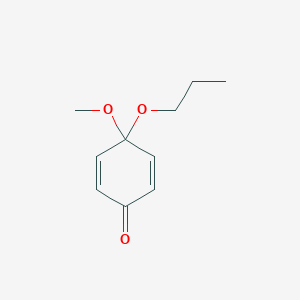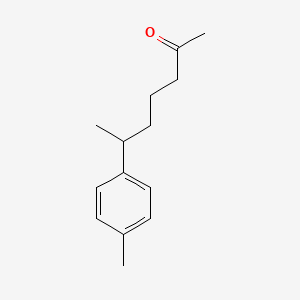
2,2-Dimethyl-1,3-dioxane-4,5,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-1,3-dioxane-4,5,6-trione was achieved by Andrew Norman Meldrum in 1908 through a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Condensation of malonic acid with isopropenyl acetate: This reaction is catalyzed by sulfuric acid.
Reaction of carbon suboxide (C3O2) with acetone: This process occurs in the presence of oxalic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst . This method ensures high yields and purity of the product.
Chemical Reactions Analysis
2,2-Dimethyl-1,3-dioxane-4,5,6-trione undergoes various chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with this compound, often accelerated in ionic liquids.
Decarboxylation: Upon heating, the compound decomposes to release carbon dioxide and acetone.
Substitution Reactions: The compound can participate in substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . Major products formed from these reactions include substituted dioxane derivatives and decarboxylated products .
Scientific Research Applications
2,2-Dimethyl-1,3-dioxane-4,5,6-trione has a wide range of applications in scientific research:
Organic Synthesis: It is widely used for multiple C-C bond formations due to its adequate acidity and steric rigidity.
Heterocycle Synthesis: The compound serves as a valuable starting material for synthesizing heterocycles.
Intermediates in Organic Reactions: It is used as an intermediate in various organic synthesis reactions, including the synthesis of macrocyclic β-keto lactones and 2-substituted indoles.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxane-4,5,6-trione involves the loss of a hydrogen ion from the methylene group in the ring (carbon 5), creating a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion is stabilized by resonance, making the compound highly acidic . This high acidity is due to the energy-minimizing conformation structure of the compound, which places the alpha proton’s σ* CH orbital in the proper geometry to align with the π* CO, causing strong destabilization of the C-H bond .
Comparison with Similar Compounds
2,2-Dimethyl-1,3-dioxane-4,5,6-trione is unique due to its high acidity and stability. Similar compounds include:
Properties
IUPAC Name |
2,2-dimethyl-1,3-dioxane-4,5,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-6(2)10-4(8)3(7)5(9)11-6/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRJTYLFQIZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=O)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505284 |
Source


|
| Record name | 2,2-Dimethyl-1,3-dioxane-4,5,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75307-61-8 |
Source


|
| Record name | 2,2-Dimethyl-1,3-dioxane-4,5,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)
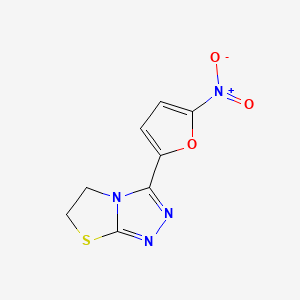
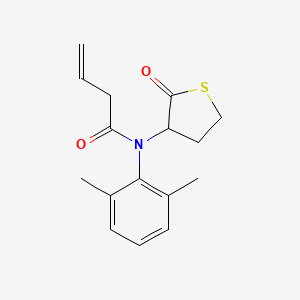
![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)
![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)

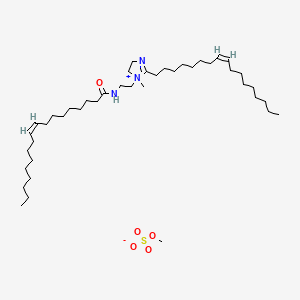

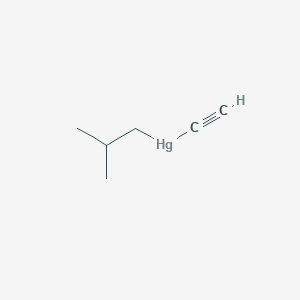
![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
